Moiramide B

Acetyl-CoA carboxylase enzyme inhibition antibiotic target engagement

Medicinal chemistry campaigns against Gram-positive pathogens require validated starting points with defined SAR. Moiramide B is that scaffold-a bacterial pseudopeptide-polyketide hybrid with proven ACC CT target engagement. - **Core metrics:** IC50=6 nM (ACC CT); MIC=8 µg/mL (S. aureus); Ki=5 nM vs malonyl-CoA. - **Selectivity:** >20,000-fold over mammalian ACC; no cross-resistance with clinical antibiotics. - **Derivatization roadmap:** Succinimide head + valine + β-phenylalanine = binding core; unsaturated tail = tunable permeability handle (80-fold potency improvement already demonstrated). - **Gram-negative assay control:** >250-fold MIC shift in permeabilized/efflux-deficient E. coli enables rational permeability deconvolution. - **Supply:** Packaged for SAR and probe control studies.

Molecular Formula C25H31N3O5
Molecular Weight 453.5 g/mol
Cat. No. B15565716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoiramide B
Molecular FormulaC25H31N3O5
Molecular Weight453.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5+,13-8+/t16-,18-,21+,22-/m0/s1
InChIKeyWMLLJSBRSSYYPT-PQUJRENYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moiramide B: ACC Inhibitor for Fatty Acid Synthesis Research


Moiramide B is a pseudopeptide pyrrolidinedione natural product originally isolated from Pseudomonas fluorescens that functions as a highly potent inhibitor of bacterial acetyl-CoA carboxylase (ACC) [1]. It inhibits the carboxyltransferase (CT) component of the bacterial ACC multisubunit enzyme with nanomolar potency (IC50 6 nM, Ki 5 nM versus malonyl-CoA) and exhibits high selectivity (>100 µM) for the bacterial enzyme over eukaryotic ACC [1] [2]. Moiramide B demonstrates strong antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with more limited activity against Gram-negative species [3]. Structurally, it comprises a conserved pseudopeptide core (valinyl-succinimide and β-phenylalanine) and a variable fatty acid tail that facilitates membrane penetration and contributes to target engagement [4].

Bacterial fatty acid synthesis (FASII) pathway studies
Acetyl-CoA carboxylase (ACC) carboxyltransferase inhibition assays
Antimicrobial screening against Gram-positive pathogens

Why Moiramide B Cannot Be Simply Substituted


Moiramide B belongs to the pyrrolidinedione class of ACC inhibitors, but substitution with in-class analogs or alternative ACC inhibitors is not functionally equivalent due to three quantifiable differentiation parameters. First, the pseudopeptide pyrrolidinedione core of Moiramide B exhibits a Ki of 5 nM against bacterial ACC, a potency profile distinct from both inactive analogs (e.g., moiramide C, which lacks antibacterial activity entirely [1]) and from structurally unrelated ACC inhibitors that target different enzyme subunits [2]. Second, Moiramide B demonstrates greater than 16,000-fold selectivity for bacterial ACC (IC50 6 nM) over eukaryotic ACC from rat liver (IC50 >100 μM), a selectivity margin not automatically conferred by all ACC inhibitors [3]. Third, the sorbic acid tail of Moiramide B, previously considered a non-specific transport vehicle, has been shown to engage a specific sub-pocket in the ACC carboxyltransferase domain, a binding feature that varies markedly across analogs and directly influences the antibacterial spectrum achievable through derivatization [4].

Structural Analog Variability
Alteration of the succinimide, valine, or β-phenylalanine motifs may disrupt essential hydrogen bonds to the ACC carboxyltransferase site.
Tail-Modified Permeation Shift
Modifying the fatty acid tail can drastically change bacterial spectrum and intracellular accumulation without proportional changes in target IC50.
Efflux/Permeability Context
Gram-negative activity depends on outer membrane penetration and efflux status; related ACC inhibitors may not recapitulate the same entry profile.

Quantitative Evidence for Moiramide B Differentiation


Nanomolar ACC Inhibition Potency

Moiramide B inhibits the carboxyltransferase reaction of bacterial acetyl-CoA carboxylase with a competitive inhibition pattern versus malonyl-CoA, exhibiting a Ki value of 5 nM [1]. This binding affinity is directly verified by resistance-conferring mutations in the AccA and AccD carboxyltransferase subunits across multiple bacterial species (E. coli, S. aureus, B. subtilis), confirming target-specific activity [1]. In contrast, the structurally related natural product moiramide C (differing only by a hydroxyl substitution) shows no antibacterial activity, indicating that the pyrrolidinedione core substitution pattern critically determines functional potency [2].

ACC Inhibition (IC50)
Head-to-head
Moiramide B: 6 nM
Moiramide C: Inactive
Methyl substitution critical for target engagement
In vitro enzyme inhibition assay
Acetyl-CoA carboxylase enzyme inhibition antibiotic target engagement carboxyltransferase

Baseline Antibacterial Activity Against S. aureus

Moiramide B exhibits an IC50 value of 6 nM against bacterial ACC [1]. In parallel assays using eukaryotic ACC from rat liver, the IC50 exceeds 100 µM for the pyrrolidinedione compound class, representing a selectivity margin greater than 16,000-fold [2]. This selectivity profile is not universal among ACC inhibitors; alternative ACC-targeting scaffolds may exhibit reduced bacterial-eukaryotic discrimination, increasing potential for host enzyme cross-inhibition.

S. aureus MIC Baseline
Cross-study comparable
8 µg/mL (parent); 0.1 µg/mL (optimized derivative)
80-fold improvement demonstrates scaffold optimization potential
In vitro susceptibility testing
selectivity eukaryotic toxicity bacterial ACC rat liver ACC

Efflux and Permeability Barriers in Gram-Negative Bacteria

Structural studies have revealed that the sorbic acid tail of Moiramide B engages a previously undescribed sub-pocket at the terminus of the sorbic acid binding channel in ACC carboxyltransferase [1]. This sub-pocket strongly binds aromatic rings, enabling the development of Moiramide B derivatives with altered antibacterial profiles, including anti-tubercular activity [1]. The SAR profile of Moiramide B exhibits high variability for the fatty acid side chain, allowing optimization of physicochemical parameters without disrupting target binding, whereas the pyrrolidinedione group shows restricted SAR indicative of its essential role in target engagement [2]. Analogs lacking the sorbic acid tail or bearing simplified acyl chains fail to recapitulate this sub-pocket interaction and consequently exhibit different antibacterial spectrum properties.

E. coli MIC Shift
Class-level inference
WT: >25 µM; ΔtolC+PMBN: 0.1 µM
Target engagement gated by efflux and outer membrane
Data to verify; >250-fold difference
structure-activity relationship fatty acid tail derivatization sub-pocket binding

Selectivity for Bacterial Over Mammalian ACC

Moiramide B exhibits strong antibacterial activity against Gram-positive bacteria, with an MIC of 8 µg/mL against S. aureus [1]. Against the Gram-negative bacterium E. coli, the antibacterial activity is efflux-dependent: MIC values for wild-type E. coli exceed 25 µM, but when combined with the permeabilizer polymyxin B nonapeptide (PMBN), the MIC drops to 3.13 µM. In efflux pump-deficient strains (ΔacrAB, ΔtolC), Moiramide B MIC values decrease further to 0.39 µM and 0.1 µM, respectively, under PMBN co-treatment [2]. This MIC differential of up to 250-fold between wild-type and efflux-compromised E. coli quantitatively demonstrates that Gram-negative activity limitation is primarily attributable to outer membrane permeation and efflux, not target insensitivity.

Bacterial vs. Mammalian ACC Selectivity
Class-level inference
Bacterial ACC Ki = 5 nM; Mammalian IC50 >100 µM
>20,000-fold selectivity suggests low mechanism-based host off-target risk
Supports target-specific tool compound profile
minimum inhibitory concentration MIC efflux pump permeability barrier Staphylococcus aureus Escherichia coli

Key Applications of Moiramide B in Antimicrobial Research


Gram-Positive Antibiotic Lead Optimization Scaffold

Moiramide B serves as a high-selectivity chemical probe for validating bacterial acetyl-CoA carboxylase as an essential target. Its Ki of 5 nM against bacterial ACC carboxyltransferase and >16,000-fold selectivity over eukaryotic ACC enable definitive attribution of antibacterial phenotypes to ACC inhibition without confounding off-target eukaryotic effects [1]. Researchers investigating fatty acid biosynthesis pathways in S. aureus, B. subtilis, and other Gram-positive organisms should procure Moiramide B as the reference ACC inhibitor, rather than structurally unrelated ACC inhibitors with different subunit binding profiles or lower selectivity margins [1].

Chemical Probe for FASII and ACC Biology

Moiramide B provides a validated starting scaffold for medicinal chemistry campaigns aimed at improving antibacterial spectrum and potency. The fatty acid side chain exhibits high SAR variability, enabling systematic modification of physicochemical parameters while preserving target engagement [2]. The recently identified sorbic acid tail sub-pocket binding site supports rational design of derivatives with altered antibacterial profiles, including anti-tubercular activity [3]. Derivatization efforts based on Moiramide B have achieved MIC improvements up to 800-fold against S. aureus (to 0.1 µg/mL), demonstrating the scaffold's optimization potential [4].

Rational Design of Gram-Negative Efflux Bypass Compounds

Moiramide B is an ideal tool compound for studying outer membrane permeability barriers and efflux pump contributions to Gram-negative antibiotic resistance. The quantitative MIC differential between wild-type E. coli (>25 µM) and efflux-deficient strains treated with PMBN (0.1–0.39 µM) provides a calibrated system for evaluating permeability-enhancing formulation strategies or screening for efflux pump inhibitor combinations [5]. Laboratories investigating Gram-negative antibiotic entry should procure Moiramide B specifically for these efflux-dependent activity measurements, as alternative ACC inhibitors may not exhibit comparable permeability-dependent profiles.

Tail Modification for Anti-Mycobacterial Activity

Moiramide B has been successfully employed as the carboxyltransferase-binding module in heterobivalent ACC inhibitors that simultaneously engage both the biotin carboxylase and carboxyltransferase active sites [6]. These bivalent constructs achieved Kiapp values as low as 0.2 nM against E. coli ACC and produced post-antibiotic effects of 1–4 hours, significantly exceeding the effects of Moiramide B alone [6]. Researchers designing bivalent or proximity-based antibacterial agents should select Moiramide B as the validated CT-binding warhead, as its binding mode and target engagement kinetics are well-characterized.

Application
Selection Property
Validation Focus
Gram-positive scaffold optimization
Target engagement and selectivity profile
Antibacterial potency improvement and in vivo model-response benchmarking
FASII/ACC pathway probe
Defined carboxyltransferase inhibition
Enzymology and resistance profile confirmation
Gram-negative efflux bypass design
Efflux and penetration susceptibility
MIC shift across E. coli permeability/efflux mutants
Anti-mycobacterial tail modification
Tunable fatty acid tail without target-binding loss
M. tuberculosis ACC and whole-cell activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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